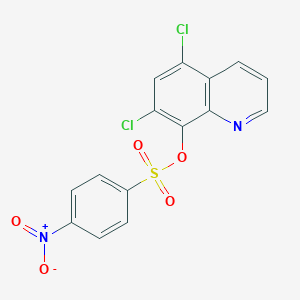

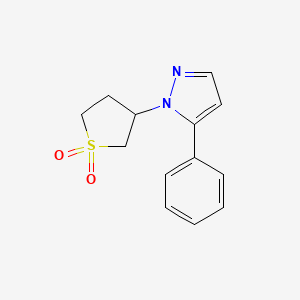

![molecular formula C5H5N3O5 B2571147 2-[(4,6-dioxo-1H-1,3,5-triazin-2-yl)oxy]acetic acid CAS No. 2104693-52-7](/img/structure/B2571147.png)

2-[(4,6-dioxo-1H-1,3,5-triazin-2-yl)oxy]acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-[(4,6-dioxo-1H-1,3,5-triazin-2-yl)oxy]acetic acid” is a derivative of 1,3,5-triazine, which is a class of compounds known for their wide range of applications, including the production of herbicides and polymer photostabilisers .

Synthesis Analysis

While specific synthesis methods for this compound are not available, 1,3,5-triazines can generally be synthesized from cyanuric chloride through sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds .Chemical Reactions Analysis

1,3,5-Triazine derivatives are known to undergo a variety of chemical reactions. For instance, the chloride ion of certain compounds can be replaced with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base .科学的研究の応用

Synthesis of Other Compounds

1,3,5-triazines, including “2-[(4,6-dioxo-1H-1,3,5-triazin-2-yl)oxy]acetic acid”, are used in the synthesis of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines . These compounds contain various groups such as alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups .

Antimicrobial Activity

Some 1,3,5-triazine derivatives have been evaluated for their antimicrobial activity against various organisms such as E. coli, S. aureus, and C. albicans .

Antitumor Properties

Certain 1,3,5-triazines display important biological properties. For example, hexamethylmelamine (HMM, 1) and 2-amino- 4-morphlino- s -triazine ( 2) are used clinically due to their antitumor properties to treat lung breast and ovarian cancer .

Aromatase Inhibitory Activity

1,3,5-triazines of general structure 4 have shown significant aromatase inhibitory activity .

Antagonist Activity

The general structure 7 of 1,3,5-triazines presents potent corticotrophin-releasing factor 1 receptor antagonist activity .

Protective Effect on Gastric Lesions

Compounds of type 8 show potent activity against leukotriene C 4 (LTC 4) antagonist, which possess a protective effect on HCl.ethanol-induced gastric lesions .

Activity Against Protozoan Parasite

Among several other 1,3,5-triazine substituted polyamines tested, the substrate 10 presents a good in vitro activity against the protozoan parasite Trypanosoma brucei, the causative organism of Human African Trypanosomasis .

作用機序

Mode of Action

Triazine derivatives are known to interact with their targets via nucleophilic substitution of the c-cl bond by c-o, c-n, and c-s bonds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-[(4,6-dioxo-1H-1,3,5-triazin-2-yl)oxy]acetic acid . .

特性

IUPAC Name |

2-[(4,6-dioxo-1H-1,3,5-triazin-2-yl)oxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O5/c9-2(10)1-13-5-7-3(11)6-4(12)8-5/h1H2,(H,9,10)(H2,6,7,8,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMNCDHMPZYSSGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)OC1=NC(=O)NC(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfanyl]-1H-pyrazole](/img/structure/B2571072.png)

![N-(3-ethylphenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2571073.png)

![3-[(1-But-3-enylpiperidin-4-yl)methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2571075.png)

![1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine](/img/structure/B2571078.png)

![N-(4-acetylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2571079.png)

![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2571083.png)